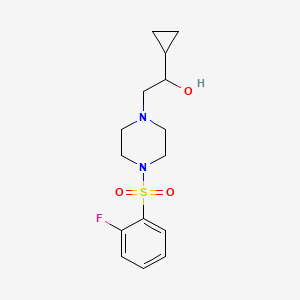

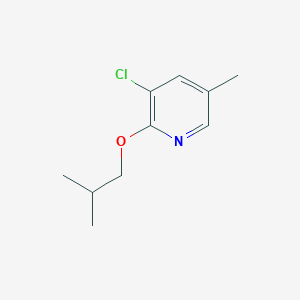

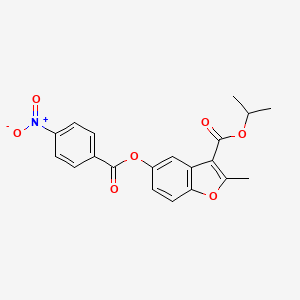

![molecular formula C15H14BrNO4 B2690610 [2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate CAS No. 386277-09-4](/img/structure/B2690610.png)

[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate, also known as DABCO-BF, is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with various biological systems, making it an attractive candidate for studying biological processes and developing new therapeutic agents.

科学的研究の応用

Structure-Activity Relationship and Molecular Mechanisms

Studies on structurally related compounds, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, have explored their potential as anticancer agents, particularly for overcoming drug resistance in cancer cells. These studies focus on understanding the structure-activity relationship (SAR) and molecular mechanisms by which these compounds act, highlighting their significance in developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Palladium-Catalysed Direct Heteroarylations

Research into the palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups has provided a method for synthesizing biheteroaryls. This approach utilizes substrates like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, facilitating the formation of biheteroaryls in high yields and showcasing the versatility of bromofuran derivatives in organic synthesis (Fu et al., 2012).

Synthesis and Application of Chiral Amino Alcohols

The synthesis of chiral amino alcohols from L-Leucine, involving bromination and formylation steps, exemplifies the application of brominated compounds in creating chiral solvating agents. These agents have been evaluated for their effectiveness with chiral carboxylic acids like ibuprofen and mandelic acid, demonstrating the importance of brominated derivatives in stereochemical analysis and resolution (Li Yuan-yuan, 2011).

Fluorescence Derivatization for HPLC

The use of brominated compounds as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) highlights their utility in analytical chemistry. These reagents allow for the selective and sensitive detection of carboxylic acids, showcasing the role of brominated derivatives in enhancing analytical methodologies (Yamaguchi et al., 1985).

特性

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c1-9-4-3-5-10(2)14(9)17-13(18)8-20-15(19)11-6-7-12(16)21-11/h3-7H,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYCPYHGFQHGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

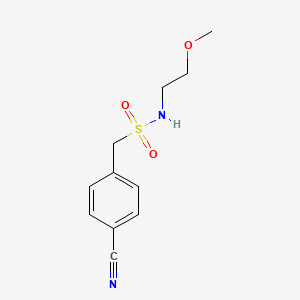

![N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2690530.png)

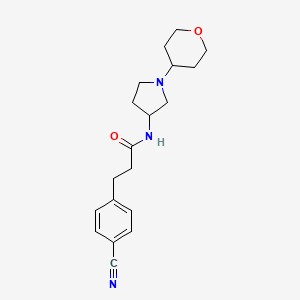

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690533.png)

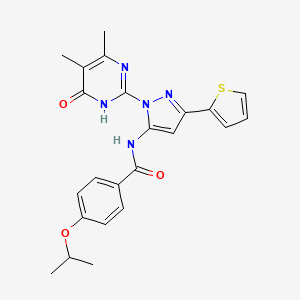

![6-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690534.png)

![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)